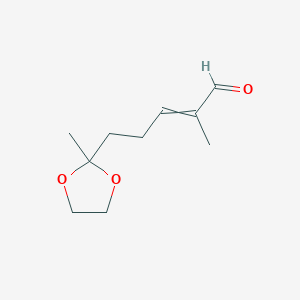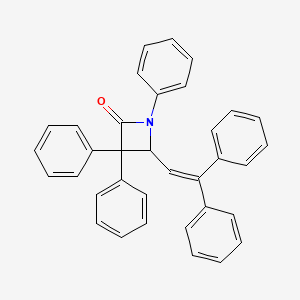![molecular formula C10H16O B14409433 Ethanone, 1-[2-(2-propenyl)cyclopentyl]- CAS No. 85283-32-5](/img/structure/B14409433.png)
Ethanone, 1-[2-(2-propenyl)cyclopentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(2-propenyl)cyclopentyl]-: is an organic compound with the molecular formula C10H14O It is a derivative of ethanone, where the ethanone group is substituted with a cyclopentyl ring that has a propenyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2-(2-propenyl)cyclopentyl]- typically involves the following steps:
Propenylation: The addition of a propenyl group to the cyclopentyl ring.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms.
Grignard Reaction: Utilizing Grignard reagents to introduce the propenyl group.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-[2-(2-propenyl)cyclopentyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products:
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Ethanone, 1-[2-(2-propenyl)cyclopentyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethanone, 1-[2-(2-propenyl)cyclopentyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.
Comparaison Avec Des Composés Similaires
Cyclopentyl Methyl Ketone: Similar structure but lacks the propenyl group.
Cyclopentylethanone: Another derivative of ethanone with a cyclopentyl group.
Uniqueness: Ethanone, 1-[2-(2-propenyl)cyclopentyl]- is unique due to the presence of both a cyclopentyl ring and a propenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
85283-32-5 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2-prop-2-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(9)8(2)11/h3,9-10H,1,4-7H2,2H3 |
Clé InChI |
KQJMZWRJJQBLOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCC1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


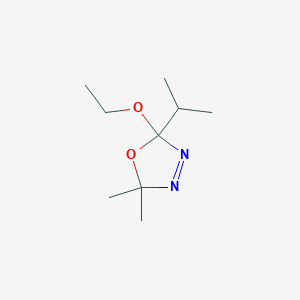
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
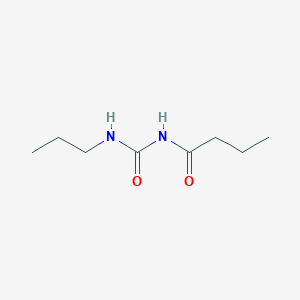
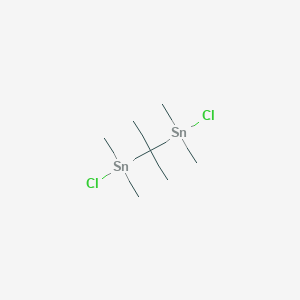
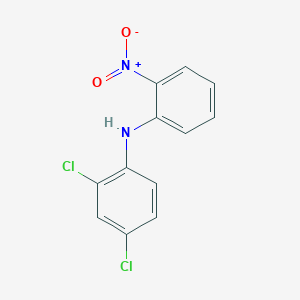
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
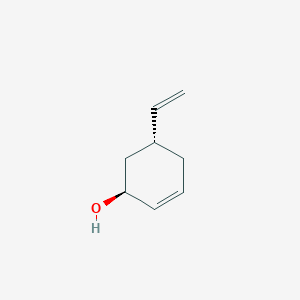
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
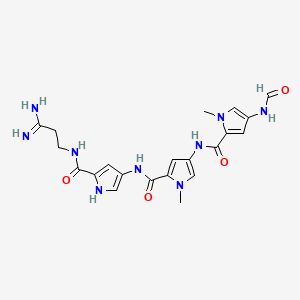
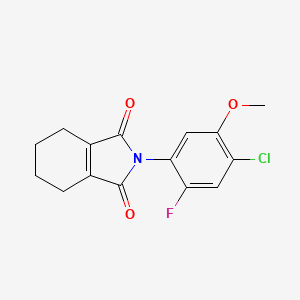
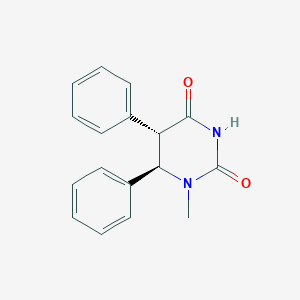
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
